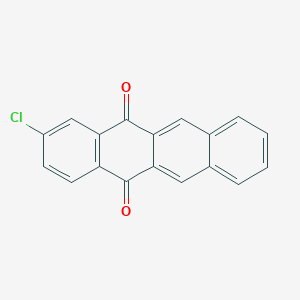

2-Chlorotetracene-5,12-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

85600-52-8 |

|---|---|

Molecular Formula |

C18H9ClO2 |

Molecular Weight |

292.7 g/mol |

IUPAC Name |

2-chlorotetracene-5,12-dione |

InChI |

InChI=1S/C18H9ClO2/c19-12-5-6-13-16(9-12)18(21)15-8-11-4-2-1-3-10(11)7-14(15)17(13)20/h1-9H |

InChI Key |

UGWCTNFAIFEBEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=C(C3=O)C=C(C=C4)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 Chlorotetracene 5,12 Dione and Its Derivatives

Strategic Synthesis of the Tetracene-5,12-dione Core

The formation of the tetracene-5,12-dione skeleton is the foundational step in the synthesis of its chlorinated derivative. Both classical and modern synthetic organic chemistry offer pathways to this key intermediate.

One of the most established methods for the construction of polycyclic quinones is the Friedel-Crafts acylation reaction. iitk.ac.inresearchgate.netzenodo.orgmyttex.net In a typical approach for the synthesis of the tetracene-5,12-dione core, naphthalene (B1677914) can be reacted with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). iitk.ac.inzenodo.org This reaction proceeds through an initial acylation of the naphthalene ring, followed by an intramolecular cyclization to form the tetracyclic quinone structure. The reaction conditions, including the solvent and temperature, are critical parameters that influence the yield and purity of the final product.

A plausible, though not explicitly documented, pathway to introduce the chlorine atom at the 2-position would be to utilize a substituted starting material, such as 4-chlorophthalic anhydride, in the Friedel-Crafts reaction with naphthalene. The regioselectivity of the initial acylation and subsequent cyclization would be a key challenge to overcome in this approach to ensure the desired 2-chloro isomer is the major product.

Table 1: Key Features of Classical Quinone Annulation

| Feature | Description |

|---|---|

| Reaction Type | Friedel-Crafts Acylation |

| Reactants | Naphthalene, Phthalic Anhydride (or substituted derivatives) |

| Catalyst | Lewis Acids (e.g., AlCl₃) |

| Key Steps | Intermolecular acylation followed by intramolecular cyclization |

| Challenges | Regioselectivity, potential for side reactions |

More contemporary approaches to the tetracene-5,12-dione core often employ cycloaddition reactions, most notably the Diels-Alder reaction. nih.govbeilstein-journals.orgrsc.orgelectronicsandbooks.comrsc.org This [4+2] cycloaddition offers a powerful and often highly regioselective method for forming six-membered rings. In the context of tetracene-5,12-dione synthesis, a common strategy involves the reaction of a 1,4-naphthoquinone (B94277) with a suitable diene.

For instance, an in-situ generated isobenzofuran (B1246724) or a related diene can react with 1,4-naphthoquinone to furnish the tetracene-5,12-dione skeleton after a subsequent aromatization step, which often involves the elimination of a small molecule. To obtain the 2-chloro substituted target, one could envision a Diels-Alder reaction between 1,4-naphthoquinone and a diene bearing a chlorine atom at the appropriate position, such as a 5-chloro-isobenzofuran derivative. The success of this approach would depend on the stability and reactivity of the chlorinated diene.

Table 2: Comparison of Synthetic Strategies for the Tetracene-5,12-dione Core

| Strategy | Advantages | Disadvantages |

|---|---|---|

| Friedel-Crafts Annulation | Utilizes readily available starting materials. | Can lack regioselectivity; harsh reaction conditions may be required. |

| Diels-Alder Cycloaddition | Often provides high regioselectivity and stereoselectivity. | Synthesis of the required diene precursor can be complex. |

Halogenation Pathways for 2-Chlorotetracene-5,12-dione Synthesis

The introduction of a chlorine atom onto the pre-formed tetracene-5,12-dione framework is a direct approach to the target molecule. The challenge lies in achieving regioselectivity, directing the chlorination to the desired C-2 position.

Direct electrophilic halogenation of polycyclic aromatic hydrocarbons is a common method for introducing halogen atoms. However, for polycyclic quinones like tetracene-5,12-dione, the reactivity of the different positions on the aromatic rings can be complex, and achieving high regioselectivity can be difficult. The presence of the quinone carbonyl groups deactivates the adjacent rings towards electrophilic attack, which can influence the site of halogenation.

While specific methods for the regioselective chlorination of tetracene-5,12-dione are not well-documented, general principles of electrophilic aromatic substitution would apply. The use of specific chlorinating agents and catalyst systems could potentially direct the chlorination to the 2-position. For instance, enzymatic halogenation using vanadium-dependent haloperoxidases has been shown to achieve high regioselectivity in some natural product syntheses and could be a potential avenue for exploration. chemrxiv.org

An alternative to direct chlorination is the functionalization of a pre-existing group at the 2-position. For example, if a 2-aminotetracene-5,12-dione could be synthesized, a Sandmeyer reaction could be employed to convert the amino group into a chloro group. This multi-step approach, while longer, can offer unambiguous regiocontrol.

Another strategy could involve the synthesis of a tetracene derivative with a directing group at a specific position that facilitates ortho-chlorination before being removed or transformed. Such strategies are common in the synthesis of complex aromatic compounds.

Derivative Synthesis via Cross-Coupling Reactions at the Chlorinated Position

The chlorine atom at the 2-position of this compound serves as a versatile handle for the synthesis of a wide array of derivatives through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

While there are no specific reports on cross-coupling reactions with this compound, the reactivity of chloro-substituted polycyclic aromatic quinones, such as chloroanthraquinones, in Suzuki-Miyaura cross-coupling reactions has been demonstrated. researchgate.net This suggests that this compound would be a viable substrate for similar transformations.

Table 3: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagents (e.g., boronic acids) | C-C | Extension of the π-conjugated system for tuning electronic properties. |

| Buchwald-Hartwig Amination | Amines | C-N | Introduction of nitrogen-containing functionalities for biological or materials applications. |

| Sonogashira Coupling | Terminal Alkynes | C-C (alkyne) | Creation of linear, rigid extensions to the aromatic core. |

| Stille Coupling | Organostannanes | C-C | Versatile C-C bond formation with a wide range of coupling partners. |

| Hiyama Coupling | Organosilicon Reagents | C-C | A fluoride-activated cross-coupling alternative. nih.gov |

The successful implementation of these cross-coupling reactions would enable the synthesis of a library of 2-substituted tetracene-5,12-dione derivatives with tailored electronic and photophysical properties, making them attractive candidates for investigation in various fields of materials science. The choice of catalyst, ligand, base, and reaction conditions would be critical to achieving high yields and preventing side reactions.

Palladium-Catalyzed Coupling Methodologies (e.g., Stille, Suzuki, Negishi)

Palladium-catalyzed cross-coupling reactions are cornerstone techniques in modern organic synthesis, offering versatile pathways to functionalized aromatic systems like derivatives of this compound. These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. For a substrate like this compound, the chlorine atom can serve as a reactive handle for such transformations, or alternatively, other halides can be installed on the aromatic core to direct the coupling.

Stille Coupling : This reaction couples an organotin compound (organostannane) with an organic halide in the presence of a palladium catalyst. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org

Suzuki Coupling : The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods, utilizing an organoboron reagent (like a boronic acid or ester) and an organic halide. mdpi.comnih.gov Its popularity stems from the mild reaction conditions, low toxicity of boron byproducts, and high functional group tolerance. nih.gov This method is highly effective for creating aryl-aryl bonds. mdpi.com

Negishi Coupling : Involving the reaction of an organozinc reagent with an organic halide, the Negishi coupling is notable for the high reactivity of the organozinc component, which often leads to excellent yields and rapid reaction times. wikipedia.org While organozinc reagents are sensitive to air and moisture, this method is invaluable for coupling complex molecular fragments. wikipedia.org

Below is a comparative table summarizing these key palladium-catalyzed reactions.

| Coupling Reaction | Organometallic Reagent | Key Advantages | Typical Catalyst |

|---|---|---|---|

| Stille | Organostannane (R-SnR'3) | Reagent stability, good functional group tolerance | Pd(PPh3)4 |

| Suzuki | Organoboron (R-B(OH)2) | Mild conditions, low toxicity of byproducts, stability | Pd(PPh3)4, PdCl2(dppf) |

| Negishi | Organozinc (R-ZnX) | High reactivity, excellent for complex fragments | Pd(PPh3)4 |

Nickel-Catalyzed Coupling Methodologies

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and powerful alternative to palladium-based systems. nih.gov Nickel is more earth-abundant and can often catalyze challenging transformations involving less reactive C–O bonds or provide different selectivity. nih.govyoutube.com

Similar to palladium, nickel catalysts can facilitate Negishi, Suzuki, and other cross-coupling reactions. wikipedia.orgyoutube.com The fundamental mechanism involves a Ni(0)/Ni(II) catalytic cycle. Nickel's ability to undergo single-electron transfer (SET) pathways can also open up unique reaction manifolds not as readily accessible with palladium. youtube.com These methods are particularly advantageous for large-scale synthesis where catalyst cost is a significant factor. researchgate.net

Design Principles for Tetracene-5,12-dione Conjugates

The synthesis of derivatives of tetracene-5,12-dione is driven by the need to create materials with specific properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics. The design principles focus on several key areas:

Solubility and Processability : The parent tetracene core is often poorly soluble, hindering its fabrication into thin films for electronic devices. Attaching flexible alkyl or alkoxy chains via the coupling methodologies described above can significantly improve solubility, allowing for solution-based processing techniques.

Electronic Properties : The electronic character of the tetracene-5,12-dione core can be fine-tuned by introducing electron-donating or electron-withdrawing groups. This allows for precise control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge injection/extraction and device performance.

Molecular Packing : The arrangement of molecules in the solid state is crucial for efficient charge transport. Strategic placement of substituents can influence the intermolecular π-π stacking, transitioning from herringbone to more favorable cofacial arrangements that can enhance charge-carrier mobility.

Stability : Larger acenes are often susceptible to oxidation and photodegradation. Functionalization can enhance the kinetic and thermodynamic stability of the molecule, leading to longer device lifetimes.

Synthesis of Precursors and Subsequent Transformations

An elegant strategy for producing acene derivatives, which often suffer from low solubility, involves the synthesis of soluble, stable precursors that can be converted to the final target molecule in situ, often within a device structure.

α-Diketone Precursors for Acene Derivatives

A highly successful precursor approach for acenes involves the use of α-diketones embedded within a bicyclic framework. These precursors are generally more soluble and stable than the corresponding acene product. The synthesis of these precursors typically begins with a Diels-Alder reaction between a diene and an activated dienophile (such as an o-benzoquinone), followed by subsequent oxidation steps to form the α-diketone moiety. This method provides a versatile route to a variety of acene photoprecursors.

Photo-induced Conversion Mechanisms of Precursors

The conversion of α-diketone precursors to the final acene is achieved through a photochemical reaction. wikipedia.org Upon irradiation with light of an appropriate wavelength (typically corresponding to the n–π* transition of the α-diketone), the precursor undergoes a sequential loss of two carbon monoxide (CO) molecules in a process known as photodecarbonylation or the Strating-Zwanenburg reaction. nih.gov This reaction proceeds efficiently, even in the solid state or thin-film form, leading to the in situ generation of the desired acene. wikipedia.org The reaction is driven by the formation of the highly stable, aromatic acene structure. The conversion can occur via either the singlet or triplet excited state of the diketone. digitellinc.com This precursor strategy allows for the creation of high-quality acene thin films that would be otherwise difficult to obtain due to the insolubility of the target compounds. mdpi.comwikipedia.org

Advanced Spectroscopic Characterization and Elucidation of Electronic Structure

High-Resolution Spectroscopic Techniques for Structural Confirmation (Beyond Basic Identification)

High-resolution spectroscopy is crucial for confirming the precise structure of 2-Chlorotetracene-5,12-dione and distinguishing it from other potential isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in organic chemistry. For a molecule like this compound, 1D (¹H and ¹³C) and 2D NMR techniques are indispensable for unambiguous structural assignment and isomer differentiation.

The ¹H NMR spectrum of the parent compound, tetracene-5,12-dione, shows characteristic signals for its aromatic protons. rsc.org In this compound, the introduction of a chlorine atom at the C-2 position breaks the molecule's symmetry, resulting in a more complex spectrum where all nine aromatic protons are chemically non-equivalent. The chlorine atom, being electronegative, will induce downfield shifts (to higher ppm values) for adjacent protons, particularly the protons at the C-1 and C-3 positions, due to deshielding effects.

Advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be essential for definitive assignment.

COSY: Would reveal the coupling relationships between adjacent protons, allowing for the mapping of the proton connectivity across the aromatic rings.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

HMBC: Would show correlations between protons and carbons over two to three bonds, which is critical for assigning quaternary carbons and confirming the position of the chlorine substituent by observing long-range correlations from known protons to the chlorinated carbon (C-2) and its neighbors.

The differentiation from other isomers, such as 1-Chlorotetracene-5,12-dione or 6-Chlorotetracene-5,12-dione, would be evident from the distinct splitting patterns and chemical shifts in both the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tetracene-5,12-dione and Expected Changes for this compound

| Compound | Position | Experimental ¹³C Shift (ppm) rsc.org | Predicted ¹H Shift (ppm) | Expected Effect of 2-Chloro Substituent |

| Tetracene-5,12-dione | C-5, C-12 | 182.2 | - | Minor downfield shift |

| C-4a, C-5a, C-11a, C-12a | 134.5 | - | Shifts to non-equivalent signals | |

| C-6, C-11 | 134.0 | 8.82 (s) | Shifts to non-equivalent signals | |

| C-1, C-4, C-7, C-10 | 130.1 | 8.36 (m) | Shifts to non-equivalent signals | |

| C-2, C-3, C-8, C-9 | 126.9 | 7.66 (m) | Shifts to non-equivalent signals | |

| This compound | C-2 | ~127 | ~7.7 | Significant downfield shift in ¹³C; proton is substituted |

| C-1, C-3 | ~130, ~127 | ~8.4, ~7.7 | Significant downfield shift for both ¹H and ¹³C due to proximity to Cl | |

| C-4 | ~130 | ~8.4 | Moderate downfield shift |

Note: Predicted shifts are illustrative. Actual values would require experimental measurement or high-level computational modeling.

For this compound, the IR spectrum would be dominated by a very strong absorption band corresponding to the C=O stretching vibration of the quinone moiety. In the parent tetracene-5,12-dione, this band appears around 1672 cm⁻¹. rsc.org The position of this band is sensitive to substituent effects; however, the chlorine at the C-2 position is relatively remote from the carbonyl groups, so only a minor shift is expected.

Other key vibrational modes would include:

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

Aromatic C-H stretching: Signals appearing above 3000 cm⁻¹.

C-Cl stretching: A characteristic band typically found in the 600-800 cm⁻¹ region. The precise frequency would help confirm the presence of the chlorine atom.

Raman spectroscopy would complement the IR data. Due to the molecule's large, polarizable electron system, the aromatic ring vibrations are expected to be particularly strong in the Raman spectrum. The symmetric C=O stretch, while strong in the IR, may show weaker intensity in the Raman spectrum.

Table 2: Key Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Medium | |

| Quinone C=O Stretch | 1670 - 1680 | Strong | Medium-Weak | The most prominent band in the IR spectrum. rsc.org |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong | Strong | Multiple bands are expected due to the fused ring system. |

| Aromatic C-H Bending | 700 - 900 | Strong | Weak | Pattern is diagnostic of substitution on the aromatic rings. |

| C-Cl Stretch | 600 - 800 | Medium-Strong | Medium | Confirms the presence of the chloro-substituent. |

Electronic Spectroscopy and Photophysical Analysis

Electronic spectroscopy provides insight into the electronic transitions within the molecule and the fate of the excited states formed upon light absorption.

The UV-Vis absorption spectrum of tetracene and its derivatives is characterized by distinct bands arising from π→π* transitions within the conjugated aromatic system. As conjugation increases in polycyclic aromatic hydrocarbons, the absorption spectrum shifts to longer wavelengths (bathochromic shift). mdpi.com Tetracene itself has characteristic absorption bands between 400-500 nm. mdpi.com

For this compound, the core chromophore is the tetracenequinone system. The spectrum is expected to show:

Intense π→π transitions:* Located in the UV and visible regions, responsible for the compound's color.

Weak n→π transitions:* Associated with the carbonyl groups, appearing at longer wavelengths than the main π→π* bands. These are often broad and may be obscured.

The chlorine substituent can act as a weak auxochrome, potentially causing a slight red-shift in the absorption maxima compared to the parent dione (B5365651) due to the donation of its lone-pair electrons into the π-system.

Fluorescence spectroscopy measures the light emitted as the molecule relaxes from its lowest singlet excited state (S₁) to the ground state (S₀). While many tetracene derivatives are fluorescent, the presence of carbonyl groups in quinones often provides efficient pathways for non-radiative decay, leading to lower fluorescence quantum yields.

Furthermore, the chlorine atom can influence the emission properties through the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) – the transition from the singlet excited state (S₁) to the triplet excited state (T₁). This enhanced ISC would have two major consequences:

Quenching of Fluorescence: The fluorescence intensity and quantum yield of this compound would be expected to be lower than that of the parent tetracene-5,12-dione.

Enhancement of Phosphorescence: By more efficiently populating the triplet state, the heavy-atom effect could potentially lead to observable phosphorescence (emission from T₁ → S₀), a process that is often too slow to compete with other decay pathways in lighter molecules.

Time-resolved techniques like transient absorption spectroscopy (TAS) are powerful tools for directly observing and measuring the lifetimes of short-lived excited states. youtube.comyoutube.com A typical TAS experiment on this compound would involve exciting the sample with a short laser pulse (the "pump") and monitoring the change in absorbance with a second, time-delayed probe pulse.

The expected observations from a TAS experiment would be:

Ground State Bleach: A negative signal at wavelengths where the molecule absorbs, corresponding to the depletion of the ground state population.

Excited-State Absorption: Positive signals at new wavelengths corresponding to absorption from the S₁ or T₁ states to higher excited states (Sₙ or Tₙ).

Stimulated Emission: A negative signal that mirrors the fluorescence spectrum, arising from the probe pulse stimulating the S₁ → S₀ transition.

By monitoring the decay of the S₁ signals (stimulated emission and S₁→Sₙ absorption) and the corresponding rise and subsequent decay of the T₁ signals (T₁→Tₙ absorption), the rate constants for key photophysical processes like internal conversion, intersystem crossing, and triplet state decay can be determined directly. nih.govrsc.org For this compound, TAS would be particularly useful for quantifying the rate of intersystem crossing and confirming the efficiency of triplet state formation due to the heavy-atom effect.

Mass Spectrometry for Molecular Architecture Verification

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be the method of choice to verify its molecular formula, C₁₈H₉ClO₂.

The presence of chlorine would be readily identifiable due to its characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive M+2 peak in the mass spectrum, where the intensity of the M+2 peak is about one-third of the molecular ion peak (M).

Expected Mass Spectrometry Data for this compound:

| Ion | Expected m/z (Monoisotopic) | Isotopic Peak | Expected Relative Intensity |

| [C₁₈H₉³⁵ClO₂]⁺ | 292.0291 | M | 100% |

| [C₁₈H₉³⁷ClO₂]⁺ | 294.0261 | M+2 | ~32% |

The fragmentation pattern in the mass spectrum would provide further structural information. For quinone-containing compounds, common fragmentation pathways involve the loss of carbonyl groups (CO), which would be observed as neutral losses of 28 Da. The fragmentation of the chlorinated aromatic system might involve the loss of a chlorine radical or hydrogen chloride.

X-ray Diffraction Studies for Solid-State Conformation and Packing

X-ray diffraction (XRD) techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. These methods provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the macroscopic properties of the material.

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the electron density map of the molecule, from which the atomic positions can be derived.

Based on studies of similar planar aromatic molecules, this compound is expected to have a largely planar molecular geometry. The crystal system and unit cell parameters would be determined, providing insight into the symmetry and packing of the molecules in the crystal lattice. For instance, the parent compound, tetracene-5,12-dione, has been reported to crystallize in the orthorhombic space group P2₁2₁2₁ worldscientific.comacs.org. The introduction of a chlorine atom could potentially alter the crystal packing due to steric and electronic effects, possibly leading to a different space group or unit cell dimensions.

Hypothetical Crystallographic Data for this compound (based on analogous structures):

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 5-10 |

| b (Å) | 10-15 |

| c (Å) | 20-25 |

| α (°) | 90 |

| β (°) | 90-100 |

| γ (°) | 90 |

| Z (molecules/unit cell) | 4 |

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample. It is particularly useful for identifying the crystalline phase of a material and for studying polymorphism—the ability of a compound to exist in more than one crystal structure.

The PXRD pattern is a fingerprint of the crystalline solid. By comparing the experimental PXRD pattern of a synthesized batch of this compound with a calculated pattern from single-crystal data, the phase purity can be confirmed. Different polymorphs would exhibit distinct PXRD patterns due to their different crystal lattices.

Simulated Powder X-ray Diffraction Data (Illustrative):

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 80 |

| 15.2 | 5.82 | 100 |

| 21.1 | 4.21 | 65 |

| 25.8 | 3.45 | 90 |

| 28.3 | 3.15 | 50 |

This data provides a characteristic pattern of diffraction peaks at specific angles (2θ), which corresponds to the spacing between crystal lattice planes (d-spacing). The relative intensities of these peaks are also characteristic of the crystal structure.

Theoretical and Computational Investigations of 2 Chlorotetracene 5,12 Dione

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are essential for understanding the intrinsic electronic properties of a molecule.

Density Functional Theory (DFT) for Ground State Properties

DFT would be the method of choice for investigating the ground state properties of 2-Chlorotetracene-5,12-dione. This approach could be used to optimize the molecular geometry, calculate the total energy, and determine the distribution of electron density. From these calculations, properties such as the dipole moment and electrostatic potential maps could be derived, offering insights into the molecule's polarity and reactive sites.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand the interaction of this compound with light, such as its absorption and emission characteristics, TD-DFT calculations would be necessary. rsc.orgrsc.org This method allows for the calculation of vertical excitation energies, which correspond to the peaks in an absorption spectrum, and oscillator strengths, which relate to the intensity of these absorptions. Such studies would reveal the nature of the electronic transitions, for instance, whether they are localized on the tetracene backbone or involve charge transfer characteristics.

Molecular Orbital Analysis (HOMO/LUMO Energy Levels and Spatial Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.govmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and the energy required for electronic excitation. mdpi.com Analysis of the spatial distribution of these orbitals would indicate the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO). researchgate.net

Computational Modeling of Intermolecular Interactions

The behavior of this compound in the solid state is governed by intermolecular interactions.

Noncovalent Interaction Analysis in the Solid State

In the crystalline form, molecules of this compound would interact through a variety of noncovalent forces. mdpi.com These can include π-π stacking interactions between the aromatic rings of the tetracene core, as well as van der Waals forces. Computational methods can be used to model these interactions and predict the crystal packing arrangement.

Hydrogen Bonding and Halogen Bonding Interactions

The presence of carbonyl groups and a chlorine atom in this compound suggests the possibility of specific intermolecular interactions. While conventional hydrogen bonds may be limited, the oxygen atoms of the carbonyl groups could act as hydrogen bond acceptors. More significantly, the chlorine atom can participate in halogen bonding, a directional noncovalent interaction where the chlorine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophile. researchgate.netresearchgate.net Computational analysis would be vital to identify and quantify the strength and directionality of these potential hydrogen and halogen bonds, which play a crucial role in determining the supramolecular architecture. researchgate.net

π-Stacking Architectures and Intermolecular Distances

The arrangement of molecules in the solid state, particularly the nature of π-stacking, is a critical determinant of the material properties of organic semiconductors. For a planar aromatic molecule such as this compound, various π-stacking motifs, including herringbone and co-facial arrangements, would be theoretically possible. The introduction of a chlorine atom and two ketone groups is expected to influence the electrostatic potential of the aromatic core, thereby modulating the intermolecular interactions that govern the preferred packing structure.

In silico studies would typically employ quantum chemical methods, such as Density Functional Theory (DFT), to calculate the potential energy surface of interacting dimers and larger molecular clusters. These calculations would aim to identify the most stable geometric arrangements and the corresponding intermolecular distances. Key parameters of interest would be the centroid-to-centroid distance between adjacent tetracene backbones and the degree of longitudinal or transverse displacement. However, specific values for this compound are not documented in the searched literature.

Molecular Dynamics Simulations for Supramolecular Assembly and Material Behavior

Molecular dynamics (MD) simulations are a powerful tool for investigating the self-assembly of molecules into larger, ordered structures and for predicting the bulk properties of the resulting materials. For this compound, MD simulations could provide insights into the kinetics and thermodynamics of its crystallization from solution or the vapor phase. Such simulations rely on accurate force fields that describe the intra- and intermolecular interactions.

By simulating a system containing a large number of this compound molecules over time, it would be possible to observe the spontaneous formation of supramolecular assemblies and to characterize their morphology and stability. Furthermore, MD simulations can be used to probe the mechanical and thermal properties of the bulk material. Despite the potential of this technique, no specific MD simulation studies for this compound have been reported.

Prediction of Optoelectronic Properties

The optoelectronic properties of organic materials are intimately linked to their electronic structure and molecular packing. Theoretical calculations can provide valuable predictions of these properties, guiding the design of new materials for electronic applications.

Theoretical Charge Carrier Mobility Prediction

The charge carrier mobility is a key performance metric for organic semiconductors. Theoretical predictions of mobility in materials like this compound would typically involve a multi-step computational approach. First, the electronic structure of the molecule and the electronic couplings between adjacent molecules in the crystal lattice are calculated using quantum chemical methods. These electronic couplings, also known as transfer integrals, quantify the ease with which a charge carrier can hop from one molecule to another.

Next, the interaction between the charge carriers and the vibrational modes of the molecules (electron-phonon coupling) is assessed. This is a crucial factor as it can significantly impede charge transport. Finally, a suitable theoretical model, such as Marcus theory or more sophisticated quantum dynamical approaches, is employed to calculate the charge hopping rates and, ultimately, the charge carrier mobility. The mobility is often anisotropic, reflecting the direction-dependent nature of the molecular packing. While this is a standard computational workflow, specific theoretical charge carrier mobility values for this compound are not available.

Exciton (B1674681) Dynamics and Transport Modeling

Upon absorption of light, an organic material forms an exciton, which is a bound state of an electron and a hole. The dynamics of these excitons, including their diffusion and dissociation, are fundamental to the operation of optoelectronic devices like organic solar cells and light-emitting diodes.

Modeling exciton dynamics in a material composed of this compound would involve calculating the excited-state properties of the molecule and the excitonic couplings between neighboring molecules. These parameters would then be used in models, such as Förster resonance energy transfer (FRET) or Dexter energy transfer theories, to simulate the movement of excitons through the material. The goal of such modeling would be to understand the efficiency of energy transport and to identify factors that may lead to exciton trapping or non-radiative decay. As with the other properties, specific theoretical studies on the exciton dynamics of this compound are currently absent from the scientific literature.

Advanced Material Science Applications and Engineering Principles

Organic Semiconductor Development

The functionalization of acene-based molecules, such as tetracene, is a key strategy in the development of novel organic semiconductors for electronic devices. The introduction of halogen atoms, like chlorine, onto the tetracene backbone can significantly alter the material's electronic properties, solubility, and solid-state packing, which are critical factors for its performance in applications like organic thin-film transistors (OTFTs). The compound 2-Chlorotetracene-5,12-dione is a derivative designed to leverage these modifications for enhanced semiconductor performance.

In many organic semiconductor materials, charge transport is dominated by a charge-hopping mechanism between adjacent molecules. mit.edu This process is highly dependent on the intermolecular electronic coupling and the energy landscape of the material. For materials based on chlorinated tetracene, the charge transport is understood to occur via hopping between localized states. nih.gov

A two-state conductance model can also be invoked to describe charge transport, involving a high-mobility intrinsic band-edge state and a low-mobility defect-related intragap state. nih.gov The relative occupancy of these states, which can be influenced by factors like temperature and material composition, determines the measured mobility. nih.gov

Table 1: Charge Transport Properties of Tetrachlorotetracene

| Property | Value | Notes |

| Semiconductor Type | p-type | Hole conduction is dominant. psu.edu |

| Mobility Mechanism | Charge Hopping | Transport occurs between localized states. nih.gov |

| Max. Hole Mobility | 0.2 cm²/V·s | Measured in single-crystal field-effect transistors. researchgate.net |

| Activation Energy | ~200 meV | Suggests significant carrier trapping. researchgate.net |

The performance of organic semiconductor devices is critically dependent on the morphology of the active thin film. rsc.org Controlling the crystallization process to achieve highly ordered and well-oriented crystal domains is essential for efficient charge transport. nih.gov For solution-processed films, several techniques are employed to manage crystal growth and orientation.

Solvent engineering is a powerful technique to control the crystallization and morphology of organic semiconductor thin films from solution. diva-portal.orgresearchgate.net The choice of solvent or a mixture of solvents can influence solubility, evaporation rate, and solute-solvent interactions, which in turn dictate the nucleation and growth of crystals. diva-portal.org

For chlorinated tetracene derivatives, a dual-solvent approach has been successfully used to tune crystal size. psu.edu In one study on 5,6,11,12-tetrachlorotetracene (B13755362), a mixture of chloroform (B151607) and methanol (B129727) was utilized. psu.edu The addition of the polar methanol to the less polar chloroform solution weakens the interaction between the tetracene derivative and the chloroform. psu.edu This promotes the formation of supramolecular aggregates that act as nucleation seeds, leading to the crystallization of larger and more defined crystal structures. psu.edu Another approach involves using a "poor" solvent, which can induce recrystallization on the surface of a pre-deposited film by partially dissolving the surface and causing it to rapidly reach a supersaturated state. mdpi.com

The kinetics of crystal growth play a crucial role in determining the final film morphology. Controlling the solvent evaporation rate is a primary method to influence these kinetics. Confining the evaporation of the solvent within a restricted space can introduce a capillary force. psu.edu This force effectively helps in aligning the growing crystals, leading to enhanced crystal orientation within the thin film. psu.edu

The arrangement of molecules in the solid state, or molecular packing, directly influences the electronic properties of an organic semiconductor. mit.edu The extent of π-orbital overlap between neighboring molecules is a critical parameter that governs the efficiency of charge hopping. mit.edu

unsubstituted oligoacenes like tetracene often adopt a herringbone packing motif. mit.edu This edge-to-face arrangement is generally not optimal for charge transport as it reduces the π-overlap between adjacent molecules. mit.edu Chemical modification, particularly halogenation, is a key strategy to steer the molecular packing towards more favorable arrangements. mit.eduacs.org

The introduction of chlorine atoms onto the tetracene core can induce a shift from the herringbone motif to a more desirable cofacial π-stacking arrangement. mit.edupsu.edu In the case of 5,6,11,12-tetrachlorotetracene, a face-to-face molecular packing is observed. psu.edu This arrangement maximizes the π-orbital overlap, thereby improving electronic coupling and facilitating more efficient charge transport, which contributes to higher charge carrier mobility. psu.edu

The effectiveness of halogenation in modifying crystal packing stems from non-covalent interactions. Studies on other chlorinated aromatic compounds show that Cl···S and Cl···π interactions can significantly enhance intermolecular π-π stacking, leading to smaller π-π stacking distances. nih.gov For instance, the introduction of chlorine on a benzo[1,2-b:4,5-c′]dithiophene-4,8-dione unit reduced the π-π stacking distance from 3.55 Å to 3.23 Å, which is highly beneficial for electronic communication between molecules. nih.gov This demonstrates that both the presence and the specific position of the chlorine atom play a significant role in optimizing the molecular arrangement for semiconductor applications. nih.gov

Table 2: Comparison of Packing Motifs in Acenes

| Packing Motif | Description | Typical π-π Overlap | Influence on Mobility | Example |

| Herringbone | Molecules pack in an edge-to-face arrangement. | Reduced | Generally lower | Unsubstituted Tetracene mit.edu |

| π-Stacked (Cofacial) | Molecules stack in a face-to-face arrangement. | Maximized | Generally higher | 5,6,11,12-Tetrachlorotetracene psu.edu |

Molecular Packing and Solid-State Structure-Property Relationships

Role of Noncovalent Interactions in Self-Assembly

The solid-state arrangement of organic molecules is paramount in determining the charge transport characteristics of the resulting material. This organization is governed by a delicate balance of noncovalent interactions. For derivatives of this compound, several key interactions dictate their self-assembly into well-ordered structures.

The primary forces at play are π-π stacking interactions, driven by the large aromatic core of the tetracene moiety. These interactions encourage the molecules to stack in a co-facial arrangement, which is crucial for efficient charge transport along the stacking axis. The introduction of the chlorine atom can modulate these stacking interactions. Halogenation is known to influence the charge distribution within the aromatic system, which can, in turn, affect the strength and geometry of π-π stacking. researchgate.net

Furthermore, the presence of the chlorine atom introduces the possibility of halogen bonding, a directional interaction between the electrophilic region of the halogen and a nucleophilic site on an adjacent molecule. While less prevalent in the self-assembly of all halogenated compounds, its directionality can contribute to the formation of specific, well-defined crystal structures. Additionally, C-H···O and C-H···Cl hydrogen bonds, formed between the hydrogen atoms of the aromatic rings and the oxygen or chlorine atoms of neighboring molecules, play a significant role in stabilizing the three-dimensional molecular packing. Theoretical studies on related halogenated organic semiconductors have demonstrated that these seemingly weak interactions are critical in directing the formation of desirable packing motifs for efficient charge transport. researchgate.net

Interactive Data Table: Key Noncovalent Interactions in the Self-Assembly of Halogenated Tetracene Derivatives

| Interaction Type | Typical Energy Range (kcal/mol) | Influence on Molecular Packing |

| π-π Stacking | 2 - 10 | Promotes co-facial arrangement, crucial for charge transport pathways. |

| Halogen Bonding | 1 - 5 | Provides directionality, leading to specific crystal packing motifs. |

| C-H···O Hydrogen Bonding | 1 - 4 | Stabilizes the 3D crystal lattice, influencing intermolecular distances. |

| C-H···Cl Hydrogen Bonding | 0.5 - 2 | Contributes to the overall stability of the molecular arrangement. |

Optoelectronic Device Integration (Principles and Architectures)

The tailored electronic properties of this compound derivatives make them promising candidates for integration into various optoelectronic devices. The electron-withdrawing nature of the chlorine atom and the dione (B5365651) functionality generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This modulation is a key principle in designing high-performance organic electronic devices.

Organic Thin Film Transistors (OTFTs) as Model Systems

Organic Thin Film Transistors (OTFTs) serve as fundamental components of modern flexible electronics and are excellent platforms for evaluating the charge transport characteristics of new organic semiconductors. In the context of this compound derivatives, the halogenation is a strategic approach to enhance device performance and stability. The lowering of the LUMO level can facilitate electron injection and transport, potentially leading to n-type or ambipolar behavior, which is less common in pristine acenes.

The performance of an OTFT is primarily characterized by its charge carrier mobility (μ), on/off current ratio, and threshold voltage. For halogenated tetracene derivatives, the molecular packing, as dictated by noncovalent interactions, directly impacts the electronic coupling between adjacent molecules and, therefore, the charge carrier mobility. researchgate.net Theoretical studies on related halogenated tetracene derivatives have shown that strategic halogenation can lead to well-ordered packing and improved mobility. researchgate.netacs.org

Interactive Data Table: Representative Performance of Halogenated Acene-Based OTFTs

| Compound Family | Charge Carrier Mobility (μ) (cm²/Vs) | On/Off Ratio | Type of Conduction |

| Chlorinated Tetracenes | 0.1 - 1.6 | > 10^6 | p-type or n-type |

| Fluorinated Pentacenes | 0.1 - 2.0 | > 10^7 | n-type |

| Brominated Tetracenes | 0.05 - 0.5 | > 10^5 | p-type |

Note: The data presented are representative values for the class of compounds and not specific to this compound.

Organic Photovoltaic Devices (OPVs) Design Considerations

In the realm of Organic Photovoltaics (OPVs), the design of donor and acceptor materials with appropriate energy levels is crucial for efficient charge separation and collection. The tunable electronic properties of this compound derivatives make them potential candidates for use in OPV active layers. The lowered HOMO and LUMO levels resulting from chlorination and the presence of dione groups can improve the open-circuit voltage (Voc) of the solar cell and enhance the material's stability against oxidation. researchgate.netrroij.com

Light-Emitting Organic Materials (Fluorophores)

While the dione functionality in this compound can quench fluorescence, chemical modification of the parent structure can lead to derivatives with interesting light-emitting properties. The fluorescence of organic molecules is highly dependent on their molecular structure and the rigidity of their environment. By strategically modifying the substituents on the tetracene core, it is possible to tune the emission color and quantum yield.

The introduction of a halogen atom can influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing to the triplet state. While this can be detrimental for applications requiring high fluorescence efficiency, it can be advantageous for applications such as organic light-emitting diodes (OLEDs) that utilize phosphorescence.

Hybrid Materials and Composites Containing this compound Derivatives

The development of hybrid materials that combine organic and inorganic components is a rapidly growing field, aiming to leverage the advantageous properties of both classes of materials.

Integration with Inorganic Semiconductors

Integrating this compound derivatives with inorganic semiconductors (e.g., ZnO, TiO₂, Si) can lead to hybrid systems with novel functionalities. For instance, a layer of the organic material on an inorganic semiconductor surface can be used to modify the surface properties, passivate surface states, or create a charge transfer interface for applications in hybrid solar cells or photodetectors. The energy levels of the organic molecule must be carefully aligned with the band structure of the inorganic semiconductor to facilitate the desired electronic processes, such as charge separation or injection. The chlorine atom can play a role in the binding and orientation of the organic molecules on the inorganic surface, potentially leading to more ordered and electronically coupled interfaces.

Based on the conducted research, there is no publicly available scientific literature or data regarding "this compound" in the context of its use in polymer blends and conjugates. Searches for the synthesis, properties, and applications of this specific compound, particularly in relation to polymer science, did not yield any relevant results.

The scientific community has explored related compounds such as tetracene-5,12-dione and its other chlorinated derivatives, but information specifically on the 2-chloro isomer and its incorporation into polymeric systems is absent from the available literature. Therefore, it is not possible to provide an article on the advanced material science applications and engineering principles of "this compound" in polymer blends and conjugates as requested.

Reactivity and Chemical Transformations of 2 Chlorotetracene 5,12 Dione

Photoreactivity and Photo-induced Transformations

The introduction of a chlorine atom at the 2-position of the tetracene-5,12-dione framework is expected to influence its interaction with light. However, specific experimental studies detailing these interactions are not extensively documented in publicly available literature.

Decarbonylation Reactions of α-Diketone Precursors

Alteration of Optoelectronic Properties via Photochemical Pathways

The deliberate modification of the optoelectronic properties of 2-Chlorotetracene-5,12-dione through photochemical reactions is a theoretical possibility that awaits experimental validation. Research has not yet been published detailing specific photochemical pathways that lead to a significant alteration of its electronic or optical characteristics.

Redox Chemistry of the Quinone Moiety

The quinone moiety is the defining functional group for the redox behavior of this compound. The electron-withdrawing nature of the carbonyl groups and the chlorine substituent are anticipated to play a significant role in its electrochemical properties.

Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Potentials)

Detailed electrochemical studies, such as cyclic voltammetry, to determine the precise redox potentials of this compound have not been reported. Such investigations would be crucial in quantifying the electron-accepting capabilities of the molecule.

Mechanisms of Electron Transfer

While the general principles of electron transfer in quinone compounds are well-established, specific mechanistic studies on this compound are absent from the current body of scientific literature. Understanding these mechanisms would be fundamental to harnessing its potential in electronic applications.

Future Directions and Emerging Research Avenues

Exploration of Novel Functionalizations and Derivatizations

Currently, there is a lack of specific studies detailing the novel functionalization and derivatization of 2-Chlorotetracene-5,12-dione. Future research could systematically explore the introduction of various functional groups to the tetracene-5,12-dione core to modulate its electronic and physical properties. The chlorine substituent at the 2-position offers a potential site for cross-coupling reactions, which could be exploited to introduce a wide range of functionalities.

Table 1: Potential Functional Groups for Derivatization of this compound

| Functional Group Category | Specific Examples | Potential Impact on Properties |

| Electron-donating groups | Alkoxy, Amino, Thienyl | Tune HOMO/LUMO levels, enhance solubility |

| Electron-withdrawing groups | Cyano, Nitro, Fluoroalkyl | Lower LUMO levels for n-type semiconductivity |

| Sterically bulky groups | Trialkylsilyl, t-Butyl | Improve solubility and influence molecular packing |

| Conjugated systems | Phenyl, Pyridyl, Thiophenyl | Extend π-conjugation, red-shift absorption |

Further derivatization could also focus on the dione (B5365651) moiety, although this is generally less straightforward than functionalizing the aromatic core.

Advanced Supramolecular Architectures from this compound Scaffolds

The construction of advanced supramolecular architectures from this compound scaffolds is an area ripe for investigation. At present, specific studies on the supramolecular chemistry of this compound are not available. The presence of the chloro-substituent and the polar carbonyl groups could be leveraged to direct intermolecular interactions, such as halogen bonding and hydrogen bonding, in addition to the inherent π-π stacking of the tetracene core.

Future research could focus on:

Crystal Engineering: Systematically studying the crystallization conditions to control the solid-state packing of this compound and its derivatives.

Co-crystallization: Forming multi-component crystals with other organic molecules to create novel materials with tailored properties.

Self-Assembly in Solution: Investigating the formation of well-defined aggregates, such as nanofibers or vesicles, in various solvents.

Synergistic Approaches with Computational and Experimental Methods

There is a notable absence of published research that combines computational and experimental methods to study this compound. A synergistic approach would be highly beneficial for accelerating the discovery and optimization of materials based on this compound.

Table 2: Proposed Synergistic Computational and Experimental Workflow

| Research Stage | Computational Methods | Experimental Methods |

| Design | Density Functional Theory (DFT) for electronic properties | N/A |

| Synthesis | N/A | Multi-step organic synthesis and purification |

| Characterization | Time-Dependent DFT (TD-DFT) for optical properties | UV-Vis and fluorescence spectroscopy, Cyclic Voltammetry |

| Device Fabrication | Molecular Dynamics (MD) for morphology prediction | Thin-film deposition (e.g., spin-coating, vacuum deposition) |

| Performance Testing | Charge transport modeling | Fabrication and testing of organic field-effect transistors (OFETs) |

Such an integrated workflow would allow for the rational design of new derivatives with targeted properties and a deeper understanding of the structure-property relationships.

Scalable Synthesis and Processability Considerations for Advanced Materials

For the potential application of this compound in advanced materials, the development of scalable and efficient synthetic routes is crucial. Current literature does not provide detailed information on the scalable synthesis of this specific compound. Future research in this area should address:

Optimization of Reaction Conditions: Improving yields and reducing the number of synthetic steps.

Purification Techniques: Developing efficient methods for achieving the high purity required for electronic applications.

Processability: Enhancing the solubility of this compound and its derivatives to enable solution-based processing techniques, which are desirable for large-area and low-cost device fabrication.

Improving processability might involve the introduction of flexible side chains or the formation of soluble precursors that can be converted to the final material after deposition.

Q & A

Q. What statistical approaches are robust for analyzing dose-dependent cytotoxicity data involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.